molecular formula C20H14ClNO B14557808 N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine CAS No. 62093-56-5

N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine

Cat. No.: B14557808
CAS No.: 62093-56-5
M. Wt: 319.8 g/mol
InChI Key: KJZZVJYJJJINQP-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a chlorophenyl group and a fluorenyl group linked through a methylene bridge to a hydroxylamine moiety. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines .

Properties

CAS No.

62093-56-5

Molecular Formula

C20H14ClNO

Molecular Weight

319.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)-(9H-fluoren-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C20H14ClNO/c21-17-6-3-5-14(12-17)20(22-23)15-8-9-19-16(11-15)10-13-4-1-2-7-18(13)19/h1-9,11-12,23H,10H2

InChI Key

KJZZVJYJJJINQP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=NO)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine typically involves the condensation of 3-chlorobenzaldehyde with 9H-fluoren-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters are optimized to maximize yield and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-[(3-Chlorophenyl)methylidene]hydroxylamine
  • N-[(9H-fluoren-2-YL)methylidene]hydroxylamine
  • N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]amine

Comparison: N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine is unique due to the presence of both chlorophenyl and fluorenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and potential biological activity .

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